DaMMar-24-ene-3,20,21-triol, (3b)-
Description
Overview of Dammarane (B1241002) Triterpenoid (B12794562) Chemistry and Biological Relevance
Dammarane-type triterpenoids are a class of natural compounds characterized by a tetracyclic core structure. mdpi.com This fundamental skeleton consists of four fused rings, and its various derivatives are distinguished by the presence of different functional groups, such as hydroxyl groups, and variations in their side chains. mdpi.comontosight.ai These compounds are found in a variety of plants and have garnered significant interest for their diverse biological activities. ontosight.aiontosight.ai Research has shown that dammarane triterpenoids exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and potential anticancer properties. ontosight.aiontosight.ai
The specific stereochemistry of these molecules, meaning the three-dimensional arrangement of their atoms, is crucial for their biological function. ontosight.aiontosight.ai The orientation of hydroxyl groups and other substituents on the dammarane skeleton dictates how the molecule interacts with biological targets like enzymes and receptors. ontosight.ai
Historical Context of Dammarane Research
The study of dammarane triterpenoids dates back to the initial isolation of these compounds from dammar resin, a natural exudate from trees of the Dipterocarpaceae family. wikipedia.org This resin has been used for various purposes throughout history. The name "dammarane" itself is derived from this resin. wikipedia.org Early research focused on the isolation and structural elucidation of these complex natural products. A significant milestone in dammarane research was the work of Mills and Werner in 1955, who made substantial contributions to understanding the chemistry of dammar resin. wikipedia.org
Importance of Specific Dammarane Scaffolds in Academic Inquiry
Certain dammarane scaffolds have become particularly important in scientific research due to their prevalence in medicinal plants and their promising biological activities. For instance, ginsenosides (B1230088), which are dammarane-type saponins (B1172615) found in ginseng (Panax ginseng), are among the most extensively studied dammarane derivatives. wikipedia.orgnih.govnih.gov These compounds are credited with many of the therapeutic effects attributed to ginseng. nih.govnih.gov
The structural diversity of dammarane scaffolds, arising from different oxygenation patterns and side-chain modifications, provides a rich field for chemical and pharmacological investigation. mdpi.com Researchers are actively exploring how modifications to the basic dammarane structure influence biological activity, with the aim of developing new therapeutic agents. researchgate.net
Research Trajectory of Dammar-24-ene-3,20,21-triol, (3b)- within Triterpenoid Studies
Dammar-24-ene-3,20,21-triol, (3b)- is a specific member of the dammarane triterpenoid family. Its research trajectory is embedded within the broader exploration of this class of compounds. While not as extensively studied as some of the major ginsenosides, its unique structural features, including the triol (three hydroxyl groups) functionality and the double bond at position 24, make it a subject of scientific interest.
The investigation of compounds like Dammar-24-ene-3,20,21-triol, (3b)- contributes to a deeper understanding of the structure-activity relationships within the dammarane class. By studying the biological effects of these less common derivatives, researchers can piece together the structural requirements for specific therapeutic actions.
Properties
CAS No. |
17939-12-7 |
|---|---|
Molecular Formula |
C29H50O3 |
Molecular Weight |
446.7055 |
Synonyms |
DaMMar-24-ene-3,20,21-triol, (3b)- |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Distributional Analysis of Dammar 24 Ene 3,20,21 Triol, 3b
Phytochemical Investigations of Plant Genera Containing Dammar-24-ene-3,20,21-triol, (3b)-
The quest to identify natural sources of Dammar-24-ene-3,20,21-triol, (3b)- has led researchers to explore a variety of plant families known for their rich terpenoid chemistry. While the precise isolation of this specific triol remains a subject of detailed investigation, several plant genera are prominent candidates due to their established production of structurally related dammarane (B1241002) triterpenoids.
Gynostemma Species as Sources
The genus Gynostemma, particularly Gynostemma pentaphyllum, is renowned for its rich composition of dammarane-type saponins (B1172615), often referred to as gypenosides. nih.govmdpi.com Phytochemical studies have led to the isolation and characterization of numerous dammarane glycosides from the aerial parts of these plants. mdpi.comunud.ac.id For instance, research on Gynostemma burmanicum resulted in the isolation of nine dammarane glycosides, including three new compounds. unud.ac.id While these findings underscore the capacity of Gynostemma species to synthesize complex dammarane skeletons, the specific isolation of Dammar-24-ene-3,20,21-triol, (3b)- as a standalone aglycone from this genus is not yet prominently documented in available scientific literature. The existing research points to a prevalence of glycosylated forms of various dammarane triterpenoids. nih.govmdpi.comunud.ac.id
Panax Species and Dammarane-Type Triterpenoids
The genus Panax, which includes well-known medicinal plants like Panax ginseng and Panax notoginseng, is a prolific source of dammarane-type triterpenoids and their saponins, commonly known as ginsenosides (B1230088). nih.govnih.gov Extensive phytochemical analyses of various parts of Panax species have revealed a vast array of these compounds. nih.govnih.govnih.govmedchemexpress.comnih.gov For example, studies on the steamed roots and the stems and leaves of Panax notoginseng have led to the isolation of new dammarane-type triterpenoids. nih.govmedchemexpress.com Similarly, the flowers of P. notoginseng have also been shown to contain dammarane-type triterpene saponins. nih.gov The chemical investigation of the rot roots of P. notoginseng also yielded thirty dammarane-type triterpenes and saponins. nih.gov Despite the well-established presence of a diverse range of dammarane structures within the Panax genus, the isolation of Dammar-24-ene-3,20,21-triol, (3b)- has not been explicitly reported in the reviewed literature. The focus of many studies has been on the saponin (B1150181) (glycoside) forms, which are the predominant dammarane derivatives in these plants.
Euphorbia Species
The genus Euphorbia is characterized by its chemical diversity, with terpenoids being among the main constituents of the latex and other plant parts. unud.ac.idresearchgate.net Phytochemical investigations of various Euphorbia species have revealed the presence of a wide array of triterpenoids. dntb.gov.ualookchem.comresearchgate.net For instance, the latex of Euphorbia resinifera has been a source for the isolation of new triterpenoids, referred to as euphatexols. dntb.gov.uaresearchgate.net While the genus is a known reservoir of terpenoids, and triterpenes have been identified in the latex of species like Euphorbia tirucalli, the specific isolation of Dammar-24-ene-3,20,21-triol, (3b)- from Euphorbia has not been documented in the surveyed scientific reports. unud.ac.idresearchgate.netlookchem.com
Commiphora Species
The oleogum resins of the genus Commiphora are known for their complex phytochemical profiles, which include a significant number of terpenoids. guidechem.comnih.govguidechem.com More than 300 secondary metabolites have been identified from this genus. nih.gov Phytochemical work on the resins of Commiphora confusa has led to the isolation of new dammarane triterpenes, specifically (3R,20S)-3,20-dihydroxydammar-24-ene and (3R,20S)-3-acetoxy-20-hydroxydammar-24-ene. Further research on Commiphora kua resin also yielded new dammarane triterpenes. These findings highlight the potential of the Commiphora genus as a source of diverse dammarane structures. However, based on the available literature, the isolation of Dammar-24-ene-3,20,21-triol, (3b)- has not been specifically reported from this genus.
Aglaia Species
The genus Aglaia is a rich source of various secondary metabolites, including a significant number of dammarane-type triterpenoids. Since the initial discovery of aglaiol, a dammarane-type triterpenoid (B12794562), in 1965, numerous other related compounds have been isolated from different Aglaia species. For example, phytochemical investigations of the stem bark of Aglaia elliptica have yielded new dammarane-type triterpenoid fatty acid esters and a known dammarane-type triterpenoid, 20S-hydroxydammar-24-en-3-on. Research on Aglaia rubiginosa has also led to the isolation of known dammaranes. A closely related compound, Dammar-20(21)-en-3,24,25-triol, has been reported in Aglaia odorata. dntb.gov.ua While this points to the strong potential for finding similar structures, the specific isolation of Dammar-24-ene-3,20,21-triol, (3b)- from Aglaia species has not been explicitly detailed in the reviewed scientific literature.
Other Botanical Sources
Beyond the aforementioned genera, the search for Dammar-24-ene-3,20,21-triol, (3b)- and its parent structures extends to other plant families. A structurally similar compound, Dammar-20(21)-en-3,24,25-triol , has been isolated from the herbs of Walsura robusta. nih.gov The family Meliaceae, to which Aglaia and Chisocheton belong, is a notable source of dammarane-type triterpenoids. medchemexpress.com For instance, eleven undescribed triterpenoids, including ten of the dammarane-type, were isolated from the stem bark of Chisocheton pentandrus. medchemexpress.com The Betulaceae family also contributes to the diversity of known dammarane triterpenes, with seven new dammarane-type triterpenoids having been isolated from the floral spikes of Betula platyphylla var. japonica. nih.gov Furthermore, a 3,4-seco-dammarane triterpenoid from the buds of Betula pendula has been studied. These findings suggest that a broader screening of these and other related plant families may yet reveal the presence of Dammar-24-ene-3,20,21-triol, (3b)-.
Compound and Source Summary
| Plant Genus/Species | Isolated Dammarane-Type Compounds (Examples) | Reference |
| Gynostemma burmanicum | 3β,20S-dihydroxydammar-24-ene-3-O-β-D-glucopyranosyl-20-O-[β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside] | unud.ac.id |
| Panax notoginseng | Notoginsenoside SY1, Notoginsenoside SY2, Notoginsenoside SY3, Notoginsenoside SY4 | nih.govmedchemexpress.com |
| Commiphora confusa | (3R,20S)-3,20-dihydroxydammar-24-ene, (3R,20S)-3-acetoxy-20-hydroxydammar-24-ene | |
| Aglaia elliptica | 3β-oleate-20S-hydroxydammar-24-en, 20S-hydroxydammar-24-en-3-on | |
| Aglaia odorata | Dammar-20(21)-en-3,24,25-triol | dntb.gov.ua |
| Walsura robusta | Dammar-20(21)-en-3,24,25-triol | nih.gov |
| Betula platyphylla var. japonica | Seven new dammarane-type triterpenoids | nih.gov |
| Chisocheton pentandrus | Ten new dammarane-type triterpenoids (Pentandrucines) | medchemexpress.com |
Methodologies for Isolation and Purification of Dammar-24-ene-3,20,21-triol, (3b)-
The isolation and purification of Dammar-24-ene-3,20,21-triol, (3b)- from natural biomass involves a multi-step process common to the separation of triterpenoids. This process begins with extraction, followed by fractionation and a series of chromatographic separations to yield the pure compound.
Extraction Techniques from Natural Biomass
The initial step involves the extraction of crude phytochemicals from the dried and powdered plant material. The choice of solvent is crucial for efficiently solubilizing triterpenoids.
Maceration with Organic Solvents : High-polarity solvents are typically employed. Studies on related compounds show that ethanol (B145695) (70-96%) and methanol (B129727) are effective for extracting dammarane triterpenoids. rjptonline.org The process usually involves soaking the plant material in the solvent for an extended period, sometimes with agitation, at room temperature. researchgate.net
Post-Extraction Processing : After extraction, the solvent is removed under reduced pressure to yield a viscous crude extract. This extract is then typically suspended in water and subjected to liquid-liquid partitioning. This fractionation separates compounds based on their polarity. A common sequence involves partitioning against n-hexane (to remove highly non-polar compounds like fats and sterols), followed by ethyl acetate (B1210297), and then n-butanol to separate compounds of increasing polarity. google.comnih.gov Dammarane-type triterpenoids are often enriched in the ethyl acetate and n-butanol fractions. nih.gov
Table 1: General Extraction and Partitioning Solvents for Dammarane Triterpenoids
| Step | Solvent | Target Compounds | Reference |
|---|---|---|---|
| Extraction | Methanol or Ethanol (70-96%) | Broad range of phytochemicals including triterpenoids | rjptonline.orgresearchgate.net |
| Partitioning 1 | n-Hexane | Highly non-polar lipids and sterols (removed) | nih.gov |
| Partitioning 2 | Ethyl Acetate | Triterpenoids and other medium-polarity compounds | nih.govrjpbcs.com |
| Partitioning 3 | n-Butanol | Polar triterpenoids and saponins | google.comnih.gov |
Purity Assessment Methods for Isolated Dammar-24-ene-3,20,21-triol, (3b)-
Once isolated, the purity of the compound must be rigorously assessed.
High-Performance Liquid Chromatography (HPLC) : Analytical HPLC is the primary method for determining the purity of an isolated compound. nih.gov The sample is run on a calibrated system, and purity is calculated based on the relative area of the main peak. Due to the lack of strong UV chromophores in many triterpenes, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often preferred for detection. nih.govresearchgate.net
Spectroscopic Analysis : The structural identity and integrity of the isolated compound are confirmed using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the chemical structure, confirming the correct arrangement of atoms and functional groups.
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound, confirming its identity. mdpi.com
Spectrophotometric Methods : Simple colorimetric assays, such as the vanillin-sulfuric acid reaction, can be used to quantify the total triterpene content in extracts, though they are not specific for individual compounds. nih.govresearchgate.net
Advanced Spectroscopic and Stereochemical Analysis of Dammar 24 Ene 3,20,21 Triol, 3b
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of complex organic molecules like Dammar-24-ene-3,20,21-triol, (3b)-. A combination of one-dimensional and two-dimensional NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to determine the compound's stereochemistry.
One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT)
The one-dimensional NMR spectra provide the initial and fundamental information about the chemical environment of each nucleus.
The ¹H NMR spectrum is expected to show characteristic signals for a dammarane-type triterpenoid (B12794562). Key features would include:
Methyl Signals: Eight singlet signals in the high-field region (typically δ 0.8–1.7 ppm) corresponding to the eight methyl groups (C-18, C-19, C-26, C-27, C-28, C-29, C-30, and the methyl at C-21 if the side chain structure dictates).
Hydroxyl-bearing Methine/Methylene Protons: Signals for protons attached to carbons bearing hydroxyl groups (H-3, and protons at C-20 and C-21). The signal for H-3 is typically a double doublet around δ 3.20 ppm, characteristic of a 3β-hydroxy configuration in a chair conformation.
Olefinic Protons: Signals in the region of δ 5.1-5.3 ppm corresponding to the proton at C-24, indicating the presence of a double bond in the side chain.
The ¹³C NMR spectrum provides information on all 30 carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (methyl, methylene, methine, or quaternary) and its electronic environment. In conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), which differentiate carbon signals based on the number of attached protons, a full assignment can be achieved.
| Carbon | Expected Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |
| 1 | ~38.8 | CH₂ |
| 2 | ~27.5 | CH₂ |
| 3 | ~79.0 | CH |
| 4 | ~39.0 | C |
| 5 | ~56.1 | CH |
| 6 | ~18.4 | CH₂ |
| 7 | ~35.0 | CH₂ |
| 8 | ~40.5 | C |
| 9 | ~50.6 | CH |
| 10 | ~37.2 | C |
| 11 | ~21.0 | CH₂ |
| 12 | ~25.5 | CH₂ |
| 13 | ~49.0 | C |
| 14 | ~51.5 | C |
| 15 | ~31.2 | CH₂ |
| 16 | ~26.5 | CH₂ |
| 17 | ~54.8 | CH |
| 18 | ~15.6 | CH₃ |
| 19 | ~16.2 | CH₃ |
| 20 | ~73.5 | C |
| 21 | ~70.0 | CH |
| 22 | ~39.8 | CH₂ |
| 23 | ~22.6 | CH₂ |
| 24 | ~124.8 | CH |
| 25 | ~131.5 | C |
| 26 | ~25.7 | CH₃ |
| 27 | ~17.7 | CH₃ |
| 28 | ~28.1 | CH₃ |
| 29 | ~15.4 | CH₃ |
| 30 | ~16.5 | CH₃ |
Note: These are predicted values based on data for analogous compounds and known substituent effects. Actual experimental values may vary.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY, ROESY)
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of triterpenoids.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the mapping of spin systems within the molecule. It would be used to trace the connectivities through the A, B, C, and D rings and along the aliphatic side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is fundamental for assigning the ¹³C spectrum based on the more dispersed and readily assigned ¹H spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of whether they are connected through bonds. They are vital for determining the relative stereochemistry of the molecule by observing through-space correlations between protons on different parts of the ring system and side chain.
Determination of Stereochemistry at Chiral Centers (e.g., C-3, C-20, C-21, C-24)
The dammarane (B1241002) skeleton contains several chiral centers, and determining their relative configuration is a key aspect of structural analysis.
C-3 Stereochemistry: The (3b)- notation indicates a β-orientation for the hydroxyl group. In the ¹H NMR spectrum, the H-3α proton (axial) would appear as a double doublet with a large axial-axial coupling constant (J ≈ 10-12 Hz) and a smaller axial-equatorial coupling constant (J ≈ 4-5 Hz), consistent with its equatorial position. mdpi.com
C-20 Stereochemistry: The stereochemistry at C-20 (R or S) is a common variable in dammaranes. This configuration significantly affects the ¹³C NMR chemical shifts of the side-chain carbons, particularly C-17, C-21, and C-22. scispace.com Comparison of the experimental values with those of known C-20 epimers allows for its assignment. NOESY correlations between the C-18 methyl protons and protons on the side chain can also provide critical stereochemical information.
C-21 Stereochemistry: The configuration of the C-21 hydroxyl group would be determined primarily through NOESY/ROESY experiments, by observing correlations between H-21 and nearby protons such as those on C-22 or C-17.
C-24 Double Bond Geometry: The geometry of the C-24/C-25 double bond (E or Z) can be determined from the coupling constant between the olefinic protons in the ¹H NMR spectrum or, more definitively, through NOESY correlations between the olefinic proton and the allylic methyl groups (C-26 and C-27).
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a key technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
For Dammar-24-ene-3,20,21-triol, (3b)-, HR-ESI-MS is the method of choice for accurate mass determination. The compound has a molecular formula of C₃₀H₅₂O₃, corresponding to a monoisotopic mass of 460.3916. In positive ion mode, HR-ESI-MS would detect the protonated molecule, [M+H]⁺, with an m/z value of 461.3995. The high resolution of the measurement allows for the unambiguous confirmation of the elemental composition.
The fragmentation pattern in tandem MS (MS/MS) experiments provides further structural confirmation. For dammarane triterpenoids, fragmentation is often initiated by the loss of neutral molecules. uva.nlnih.gov
Sequential Loss of Water: Due to the presence of three hydroxyl groups, the ESI-MS/MS spectrum would be expected to show a prominent series of peaks corresponding to the sequential loss of water molecules:
m/z 443 [M+H - H₂O]⁺
m/z 425 [M+H - 2H₂O]⁺
m/z 407 [M+H - 3H₂O]⁺
Side Chain Cleavage: Another characteristic fragmentation pathway for dammarane triterpenoids is the cleavage of the side chain, typically at the C-17/C-20 bond. This would result in fragment ions corresponding to both the tetracyclic core and the side chain, providing confirmation of the mass of each part of the molecule.
Vibrational and Electronic Spectroscopy in Structure Confirmation
While NMR and MS provide the core structural data, vibrational and electronic spectroscopy offer complementary information.
Vibrational Spectroscopy (FTIR): The Fourier-transform infrared (FTIR) spectrum would confirm the presence of key functional groups. Expected absorption bands include a strong, broad band in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the three hydroxyl groups. C-H stretching vibrations for sp³ and sp² carbons would appear around 3000-2850 cm⁻¹. A weaker absorption around 1640-1670 cm⁻¹ would indicate the C=C stretching of the double bond in the side chain. researchgate.net
Electronic Spectroscopy (UV-Vis): Due to the lack of a conjugated chromophore system, Dammar-24-ene-3,20,21-triol, (3b)- is not expected to show significant absorption in the ultraviolet-visible (UV-Vis) range of 200-800 nm. A weak absorption or end-absorption at wavelengths below 220 nm may be observed due to the isolated carbon-carbon double bond.
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Hydroxyl (-OH) | 3200-3600 |
| Alkene (C=C) | 1620-1680 |
| C-H (sp³) | 2850-2960 |
| C-O | 1000-1300 |
Ultraviolet (UV) Spectroscopy
Ultraviolet (UV) spectroscopy provides information about conjugated systems within a molecule. In the case of Dammar-24-ene-3,20,21-triol, (3β)-, the isolated double bond at the 24-ene position is not expected to show strong absorption in the standard UV range (200-400 nm). Compounds with isolated chromophores typically exhibit a maximum absorption (λmax) below 200 nm. Specific UV spectroscopic data for this compound remains to be published.
Circular Dichroism (CD) Spectroscopy and Electronic Circular Dichroism (ECD) Calculations
Circular Dichroism (CD) spectroscopy is a powerful tool for determining the stereochemistry of chiral molecules. The experimental CD spectrum, which measures the differential absorption of left and right circularly polarized light, can be compared with a theoretically calculated Electronic Circular Dichroism (ECD) spectrum to establish the absolute configuration of the stereocenters. For a complex molecule like Dammar-24-ene-3,20,21-triol, (3β)-, with multiple chiral centers, ECD calculations would be essential for an unambiguous assignment of its absolute stereochemistry. However, specific CD and ECD data for this compound are not currently available in the literature.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute configuration of a crystalline compound. This technique would provide precise information on the bond lengths, bond angles, and the spatial arrangement of all atoms in Dammar-24-ene-3,20,21-triol, (3β)-, confirming the (3β) configuration of the hydroxyl group at C-3 and the stereochemistry at all other chiral centers. The process would involve growing a suitable single crystal of the compound and analyzing its diffraction pattern when exposed to X-rays. While this method would provide unequivocal structural proof, published X-ray crystallographic data for this specific triol could not be located.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would describe the symmetry of the unit cell. |
| Space Group | The space group would provide detailed information about the symmetry elements within the crystal. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) would define the size and shape of the unit cell. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule within the unit cell would be determined. |
Biosynthesis and Enzymatic Transformations of Dammarane Triterpenoids, Including Dammar 24 Ene 3,20,21 Triol, 3b
Precursor Pathways in Triterpenoid (B12794562) Biosynthesis (e.g., Squalene (B77637) Cyclization)
The journey to Dammar-24-ene-3,20,21-triol, (3b)- begins with the universal precursors of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov These five-carbon units are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.govnih.gov For triterpenoid biosynthesis, the MVA pathway is the primary source of IPP and DMAPP. nih.govnih.gov
These C5 units are sequentially condensed to form geranyl diphosphate (GPP, C10) and then farnesyl diphosphate (FPP, C15). nih.gov Two molecules of FPP are then joined head-to-head by the enzyme squalene synthase to produce the C30 hydrocarbon, squalene. wikipedia.org
A critical step in the biosynthesis of most triterpenoids is the epoxidation of squalene to 2,3-oxidosqualene (B107256), a reaction catalyzed by squalene epoxidase. mdpi.comnih.gov This epoxide then serves as the substrate for a remarkable enzymatic transformation known as squalene cyclization. This reaction is catalyzed by a class of enzymes called oxidosqualene cyclases (OSCs). mdpi.comfrontiersin.org The specific OSC involved determines the initial carbon skeleton of the resulting triterpenoid. In the case of dammarane-type triterpenoids, dammarenediol-II synthase catalyzes the cyclization of 2,3-oxidosqualene to form the characteristic tetracyclic dammarane (B1241002) skeleton. mdpi.com
Key Enzymes and Genes Involved in Dammarane Skeleton Formation
The formation of the dammarane skeleton and its subsequent modification into compounds like Dammar-24-ene-3,20,21-triol, (3b)- is orchestrated by a suite of specific enzymes. The genes encoding these enzymes have been identified and characterized in various plant species, particularly in the context of ginsenoside biosynthesis in Panax ginseng. mdpi.com
| Enzyme | Gene | Function |
| Squalene Synthase (SS) | SS | Catalyzes the head-to-head condensation of two farnesyl diphosphate (FPP) molecules to form squalene. mdpi.com |
| Squalene Epoxidase (SE) | SE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. mdpi.comnih.gov |
| Dammarenediol-II Synthase (DS) | DS | An oxidosqualene cyclase that catalyzes the cyclization of 2,3-oxidosqualene to form dammarenediol-II, the foundational dammarane skeleton. mdpi.com |
| Cytochrome P450 Monooxygenases (P450s) | CYP gene families | A large and diverse family of enzymes responsible for the hydroxylation and other oxidative modifications of the dammarane skeleton at specific carbon positions. nih.govfrontiersin.org |
| UDP-glycosyltransferases (UGTs) | UGT gene families | Catalyze the attachment of sugar moieties to the triterpenoid aglycone, leading to the formation of saponins (B1172615). frontiersin.orgbiorxiv.org |
Stereospecificity of Hydroxylation and Other Functionalization Reactions at C-3, C-20, and C-21
The biological activity of dammarane triterpenoids is highly dependent on the stereochemistry of their functional groups. The hydroxylation reactions that introduce hydroxyl groups at positions C-3, C-20, and C-21 are highly stereospecific, meaning they produce a specific three-dimensional arrangement of atoms.
The enzyme responsible for the initial cyclization, dammarenediol-II synthase, establishes the stereochemistry at several chiral centers within the dammarane core. mdpi.com Subsequent modifications, particularly the hydroxylations, are carried out by cytochrome P450 enzymes. These enzymes exhibit remarkable regio- and stereoselectivity, ensuring that the hydroxyl groups are added to the correct carbon atom and with the correct orientation (α or β). nih.govfrontiersin.org
For Dammar-24-ene-3,20,21-triol, (3b)-, the "(3b)-" designation indicates a specific stereochemical configuration at the C-3 position. The stereochemistry at C-20 and C-21 is also critical for its identity and potential biological function. The precise P450 enzymes responsible for the specific hydroxylations at C-20 and C-21 in the biosynthesis of this particular triol are a subject of ongoing research. However, studies on related dammarane triterpenoids, such as ginsenosides (B1230088), have identified specific P450s that catalyze hydroxylations at these positions. mdpi.com For instance, in ginsenoside biosynthesis, different P450s are responsible for producing protopanaxadiol (B1677965) (hydroxylated at C-20) and protopanaxatriol (B1242838) (hydroxylated at C-6 and C-20). mdpi.comnih.gov
Metabolic Engineering Approaches for Enhanced Production
The natural abundance of many valuable dammarane triterpenoids, including potentially Dammar-24-ene-3,20,21-triol, (3b)-, is often low, making their extraction from plant sources inefficient and costly. researchgate.net Metabolic engineering offers a promising alternative for enhancing the production of these compounds.
Several strategies have been employed to boost the yield of dammarane triterpenoids in both plant and microbial systems:
Overexpression of Key Biosynthetic Genes: Increasing the expression of genes encoding rate-limiting enzymes in the pathway, such as squalene synthase, squalene epoxidase, and dammarenediol-II synthase, can significantly increase the flux towards the desired triterpenoid. nih.gov
Engineering Precursor Supply: Enhancing the production of the initial precursors, IPP and DMAPP, by engineering the MVA pathway can provide more building blocks for triterpenoid synthesis. nih.gov
Heterologous Expression in Microbial Hosts: Introducing the entire biosynthetic pathway for a specific dammarane triterpenoid into a microbial host like Saccharomyces cerevisiae (yeast) allows for large-scale fermentation-based production, which can be more controlled and scalable than plant cultivation. biorxiv.orgbiorxiv.org
Enzyme Engineering: Modifying the catalytic properties of key enzymes, such as cytochrome P450s, can improve their efficiency and specificity, leading to higher yields of the desired product and fewer unwanted byproducts. biorxiv.org
Combinatorial Biosynthesis: By expressing different combinations of P450s and UGTs from various organisms in a microbial host, it is possible to generate novel dammarane triterpenoid structures with potentially new or improved biological activities.
These metabolic engineering approaches hold significant potential for the sustainable and high-level production of specific dammarane triterpenoids like Dammar-24-ene-3,20,21-triol, (3b)-, facilitating further research into their chemical properties and potential applications.
Chemical Synthesis and Derivatization Strategies for Dammar 24 Ene 3,20,21 Triol, 3b and Its Analogues
Total Synthesis Approaches to Dammarane (B1241002) Triterpenoids
The total synthesis of the dammarane skeleton is a formidable task that has been approached by a limited number of research groups. The core challenge lies in the construction of the tetracyclic ring system with precise stereochemical control. One of the early successful efforts in this area involved the transformation of hydroxyhopanone (B158487), a different type of triterpenoid (B12794562), into 3β-acetoxyhexakisnordammaran-20-one. jst.go.jp This conversion, while not a de novo total synthesis from acyclic precursors, established a formal total synthesis of the basic dammarane skeleton, as the total synthesis of hydroxyhopanone had been previously achieved. jst.go.jp
More recent and sophisticated strategies have targeted the synthesis of complex dammarane glycosides, such as ginsenosides (B1230088). researchgate.net These syntheses underscore the difficulties in not only forming the aglycone (the non-sugar part) but also in the subsequent regioselective and stereoselective glycosylation of hydroxyl groups, particularly the sterically hindered tertiary hydroxyl at the C-20 position. researchgate.net Gold(I)-catalyzed glycosylation has emerged as a powerful method, as it proceeds under neutral conditions, which is crucial for handling the acid-labile nature of the C-20 hydroxyl group and preventing unwanted side reactions like isomerization of side-chain double bonds. researchgate.net These total synthesis campaigns, while arduous, provide unambiguous proof of structure and offer pathways to novel analogues that are inaccessible from natural sources.
Semi-Synthesis of Dammar-24-ene-3,20,21-triol, (3β)- Derivatives from Natural Precursors
Given the complexity of total synthesis, semi-synthesis starting from readily available natural dammarane triterpenoids is the most common and practical approach for producing derivatives. mdpi.com The primary sources for these precursors are plants from the Araliaceae family, such as Panax ginseng (ginseng), and other families like Cucurbitaceae, which contains Gynostemma pentaphyllum. tandfonline.commdpi.com
The most widely used starting materials are the sapogenins protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT), which can be obtained in large quantities by the acid or enzymatic hydrolysis of crude saponin (B1150181) extracts (ginsenosides or gypenosides). tandfonline.comnih.govnih.gov These precursors already contain the core dammarane skeleton and key oxygen functionalities, making them ideal platforms for modification. For instance, PPD features hydroxyl groups at C-3 and C-20, while PPT has an additional hydroxyl at C-6. nih.govnih.gov From these foundational molecules, a vast array of derivatives can be synthesized through targeted chemical reactions.
| Precursor | Natural Source (Family) | Key Structural Features | Typical Derivatives |
| Protopanaxadiol (PPD) | Panax ginseng (Araliaceae) | Dammarane skeleton with C-3β and C-20S hydroxyls. | Ginsenosides Rb1, Rc, Rd, Rg3, Rh2. nih.govnih.gov |
| Protopanaxatriol (PPT) | Panax ginseng (Araliaceae) | Dammarane skeleton with C-3β, C-6α, and C-20S hydroxyls. | Ginsenosides Re, Rg1, Rh1. nih.govnih.gov |
| Gypenoside Aglycones | Gynostemma pentaphyllum (Cucurbitaceae) | Dammarane skeleton with varied hydroxylation patterns. | Gypensapogenins. tandfonline.com |
| Bacosides | Bacopa monniera (Scrophulariaceae) | Dammarane skeleton with different glycosylation patterns. | Bacoside A3, Bacopasaponin C. nih.gov |
This semi-synthetic approach allows for the generation of minor ginsenosides that are present in trace amounts in the plant, as well as novel, non-natural derivatives for research purposes. nih.gov
Regioselective and Stereoselective Functionalization of the Dammarane Skeleton
Achieving regioselectivity and stereoselectivity is paramount when modifying the dammarane skeleton, which possesses multiple, chemically similar functional groups. The stereochemistry at key positions, such as C-17 and C-20, significantly influences the molecule's conformation and properties. For instance, compounds with a 17β-side chain are thermodynamically more stable and often easier to synthesize than their 17α-counterparts. nih.gov
The differentiation between the various hydroxyl groups is a major challenge. Selective protection and deprotection strategies are often required to modify a specific hydroxyl group in the presence of others. For example, in the synthesis of ginsenosides, the glycosylation of the C-3 or C-6 hydroxyls is more straightforward than that of the tertiary C-20 hydroxyl. researchgate.net The development of enzymatic and catalytic methods has provided powerful tools for achieving high selectivity. Specific enzymes like hydroxylases and glycosyltransferases can introduce or modify functional groups at precise locations on the dammarane core. mdpi.com For example, the enzyme CYP716A53v2 has been identified as a PPD 6-hydroxylase, capable of converting PPD into PPT, demonstrating exquisite regioselectivity. mdpi.com
Design and Synthesis of Novel Dammarane Analogues for Research Purposes
The design and synthesis of novel dammarane analogues are driven by the need to understand structure-activity relationships and develop compounds with improved properties. This is typically achieved by modifying the hydroxyl groups, altering the side chain, or changing the core ring structure.
The hydroxyl groups of the dammarane skeleton are primary targets for modification. Esterification and etherification are common strategies to alter the polarity and steric profile of the molecule.
Esterification: The synthesis of succinyl esters of dammarane triterpenes has been reported.
Etherification/Glycosylation: This is the most widely studied modification. Attaching sugar moieties (glycosylation) to the aglycone core at positions C-3, C-6, or C-20 dramatically alters the compound's properties. mdpi.com The number and type of sugar units can be varied to create a library of different ginsenoside analogues. nih.govresearchgate.netnih.gov For example, the conversion of Protopanaxadiol (PPD) to ginsenoside Rh2 is achieved by the selective glycosylation of the C-3 hydroxyl group. mdpi.com
The aliphatic side chain attached at C-17 provides another site for synthetic modification. The presence and position of double bonds are crucial for the molecule's activity.
Dehydration: The tertiary hydroxyl at C-20 can be dehydrated to introduce a double bond, typically forming a mixture of Δ20(21) and Δ20(22) isomers. researchgate.net
Epoxidation: Natural dammaranes with an epoxy ring in the side chain, such as at the C-20/C-24 or C-24/C-25 positions, have been isolated. mdpi.com This structural motif can also be introduced synthetically through the epoxidation of a side-chain double bond (e.g., the C-24=C-25 bond).
Cyclization: The side chain can undergo various cyclization reactions. For example, oxidative degradation of ginsenosides can lead to new cyclic ethers, such as (20S, 24R)-20,24-epoxydammarane derivatives.
Modifying the tetracyclic core itself represents a more advanced strategy for creating novel analogues.
Expansion: Unprecedented dammarane skeletons have been created where a carbon atom (C-21) is inserted into the side chain, effectively expanding the structure. tandfonline.com
Rearrangement: The isolation of abeo-dammarane triterpenoids, which feature a rearranged carbocyclic framework, showcases the potential for skeletal reorganization.
Simplification: Degradative reactions can lead to nordammarane triterpenoids, where one or more carbon atoms have been removed from the skeleton or side chain.
These synthetic strategies provide essential tools for accessing a wide range of dammarane triterpenoids, enabling detailed investigation into their chemical and biological properties.
Structure Activity Relationship Sar Investigations of Dammar 24 Ene 3,20,21 Triol, 3b
Impact of Hydroxyl Group Positions and Stereochemistry (C-3, C-20, C-21) on Biological Activities
The position and stereochemistry of hydroxyl (-OH) groups on the dammarane (B1241002) skeleton are critical determinants of biological activity.
C-3 Hydroxyl Group : The hydroxyl group at the C-3 position is a common feature in many bioactive dammarane triterpenoids. Studies on related compounds indicate that the presence and orientation of the C-3 hydroxyl group are often essential for activity. For instance, in many dammarane-type sapogenins, the hydroxyl substitutions at C-3 and C-12 have been identified as crucial active sites for anti-proliferative activity. mdpi.com
C-20 Hydroxyl Group and Stereochemistry : The stereochemistry at the C-20 position significantly impacts the biological effects of dammarane triterpenoids. Comparative studies have shown that the 20S-configuration is often more potent than the 20R-type in terms of anti-proliferative activity. mdpi.com This suggests that the spatial arrangement of the side chain, dictated by the C-20 stereocenter, is vital for target interaction.
C-21 Hydroxyl Group : The C-21 hydroxyl group is part of the side chain. While direct SAR data for the C-21 hydroxyl group of Dammar-24-ene-3,20,21-triol is limited, the functionalization of the side chain, in general, has profound effects. The presence of hydroxyl groups on the side chain, such as at C-21, C-24, and C-25, influences the molecule's polarity and its ability to form hydrogen bonds, which can modulate interactions with biological targets like enzymes and receptors.
Role of the C-24 Double Bond in Modulating Activities
The double bond at the C-24 position in the side chain is a key structural feature that influences the molecule's conformation and reactivity. Olefinic bonds are common transformations on the side chains of dammarane triterpenoids and affect not only the carbons involved in the bond but also those in the D-ring of the steroid nucleus. mdpi.com
The presence of the C-24 double bond introduces rigidity to that portion of the side chain, which can affect how the molecule fits into a receptor or an enzyme's active site. Furthermore, this double bond serves as a reactive site for further chemical modifications. For example, studies on the related compound 20S-dammar-24-en-2α,3β,12β,20-tetrol have shown that the C-24 position can be functionalized, such as by adding an amine group, leading to a significant increase in potency for certain biological activities like AMPK activation. nih.gov This highlights the C-24 double bond's role as a crucial site for modulating the biological profile of dammarane triterpenoids.
Influence of Side Chain Modifications (e.g., branching, functionalization) on Research Findings
Modifications to the C-17 side chain of dammarane triterpenoids have been a major focus of SAR studies, revealing their significant impact on biological activity. nih.gov
Functionalization : The introduction of different functional groups onto the side chain can dramatically alter a compound's activity. As mentioned, the addition of an amine at the C-24 position of a dammarane-24-ene scaffold was shown to significantly enhance potency and efficacy as an AMPK activator. nih.gov
Chain Length : Research has also suggested that the length of the side chain can be a determining factor for activity. In some cases, it has been observed that a longer side chain leads to a decrease in anti-proliferative activity. mdpi.com
Cyclization : Cyclization of the side chain is another important modification. The formation of an epoxy ring or other cyclic structures can drastically change the shape and polarity of the side chain, leading to different biological outcomes. nih.gov For instance, the degradation of carbon atoms to form an acetal (B89532) group in the side chain attached to a five-membered ring was thought to increase cytotoxic activity in one study. nih.gov
| Modification | Position | Observed Effect | Reference |
| Amine Addition | C-24 | Significantly increased potency and efficacy (AMPK activation) | nih.gov |
| Increased Length | Side Chain | Decreased anti-proliferative activity | mdpi.com |
| Cyclization (Acetal Group) | Side Chain | Increased cytotoxic activity | nih.gov |
Comparative SAR Studies with Other Dammarane Triterpenoids (e.g., Protopanaxadiol (B1677965), Protopanaxatriol (B1242838) Derivatives)
Comparing Dammar-24-ene-3,20,21-triol with well-studied dammarane triterpenoids like Protopanaxadiol (PPD) and Protopanaxatriol (PPT) provides valuable SAR insights. PPD and PPT are aglycones (non-sugar parts) of many ginsenosides (B1230088) and differ primarily by the presence of a hydroxyl group at the C-6 position in PPT.
PPD vs. PPT : Studies comparing the anti-proliferative effects of PPD and PPT have suggested that PPD-type sapogenins may be slightly more potent than PPT-types. mdpi.com This indicates that the absence of the C-6 hydroxyl group might be favorable for this specific activity.
Receptor Specificity : The difference in hydroxylation also affects their mechanism of action. The PPD family of ginsenosides are generally considered ligands for the estrogen receptor (ER), while the PPT family, with its C-6 hydroxyl group, are functional ligands for the glucocorticoid receptor (GR). This highlights how a single hydroxyl group can shift the biological target of the entire molecule.
| Compound Type | Key Structural Difference | Biological Activity Comparison |
| Protopanaxadiol (PPD) | No C-6 Hydroxyl | Generally more potent anti-proliferative activity. Ligand for Estrogen Receptor. |
| Protopanaxatriol (PPT) | C-6 Hydroxyl Present | Generally less potent anti-proliferative activity. Ligand for Glucocorticoid Receptor. |
These comparisons underscore that the hydroxylation pattern on the core ring structure is a major determinant of the biological activity and molecular mechanism of dammarane triterpenoids.
Analysis of Keto Groups and Epoxy Moieties on Activity Profiles
The introduction of keto groups or epoxy moieties into the dammarane structure represents another layer of complexity in their SAR.
Keto Groups : The presence of a ketone (carbonyl) group, often formed by the oxidation of a hydroxyl group, significantly alters the molecule's electronic properties and its ability to interact with biological targets. mdpi.commdpi.com The position of the keto group is critical; for example, a ketone at C-3 versus C-12 would lead to different interactions with receptors and enzymes. mdpi.com The introduction of a keto group can influence the compound's solubility, clearance rate, and ability to cross cell membranes. mdpi.com
Mechanistic Studies of Biological Activities of Dammar 24 Ene 3,20,21 Triol, 3b at the Cellular and Molecular Levels
Investigation of Cellular Signaling Pathway Modulation (e.g., AMPK Activation)
The modulation of cellular signaling pathways is a key aspect of the bioactivity of dammarane (B1241002) triterpenoids. A prominent target is the AMP-activated protein kinase (AMPK), a crucial sensor and regulator of cellular energy homeostasis. Activation of AMPK can influence glucose and lipid metabolism, making it a therapeutic target for metabolic diseases.
Studies on dammarane-type saponins (B1172615) isolated from various plants have demonstrated significant AMPK activation. For instance, two novel saponins, damulin A and damulin B, isolated from the medicinal plant Gynostemma pentaphyllum, were found to strongly activate AMPK in cultured L6 myotube cells. nih.gov This activation was associated with an increase in β-oxidation and glucose uptake, suggesting a beneficial impact on metabolic processes. nih.gov Similarly, dammarane triterpenes from Gynostemma longipes have been shown to activate the AMPK pathway in murine C2C12 cells, enhancing myoblast proliferation. researchgate.net
Further research on triterpenoids from Gynostemma compressum identified several compounds, including gycomol VN2 and gycomoside VN1, that activated the phosphorylation of both AMPK and its downstream target, acetyl-coenzyme A carboxylase (ACC), in 3T3-L1 cells. nih.gov Computational studies using machine learning have also predicted that triterpene saponins and their aglycones are likely activators of AMPK. mdpi.com These findings collectively suggest that dammarane-type compounds, likely including Dammar-24-ene-3,20,21-triol, (3b)-, can modulate key metabolic signaling pathways.
Table 1: Examples of AMPK Activation by Dammarane-Type Triterpenoids
| Compound/Extract | Source | Cell Line | Observed Effect | Reference |
| Damulin A & B | Gynostemma pentaphyllum | L6 myotubes | Strong AMPK activation, increased β-oxidation and glucose uptake. | nih.gov |
| Dammarane triterpenes | Gynostemma longipes | C2C12 cells | AMPK pathway activation, enhanced myoblast proliferation. | researchgate.net |
| Gycomol VN2, Gycomoside VN1 | Gynostemma compressum | 3T3-L1 cells | Activated phosphorylation of AMPK and ACC. | nih.gov |
| Triterpene Saponins | Cimicifuga racemosa | (In silico) | Predicted to be activators of AMPK. | mdpi.com |
Mechanisms of Regulated Cell Death Induction (e.g., Apoptosis, Autophagy)
Dammarane triterpenoids have been investigated for their ability to induce regulated cell death in cancer cells, primarily through apoptosis and autophagy. Apoptosis is a programmed form of cell death characterized by specific morphological and biochemical events, including the activation of caspases. harvard.edu
A study on a 3,4-seco-dammarane triterpenoid (B12794562), 3,4-seco-dammara-4(29),20(21),24(25)-trien-3-oic acid (SDT), isolated from silver birch, demonstrated a reduction in the viability of melanoma cells by inducing both apoptosis and autophagy. nih.gov The induction of apoptosis was confirmed by the activation of caspases-8, -9, and -3. nih.gov Simultaneously, SDT treatment led to an increase in the autophagy marker LC3-II, indicating that both pathways contribute to its cytotoxic effects. nih.gov
In another context, dammarane-type saponins from Gynostemma longipes were found to have protective effects against hypoxia-induced damage in PC12 cells by reducing the levels of apoptosis. nih.gov This suggests that the modulatory effects of these compounds on cell death pathways can be context-dependent. The apoptotic cascade involves initiator caspases like caspase-8 and caspase-9, which in turn activate executioner caspases such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates and cell death. nih.gov
Table 2: Regulated Cell Death Induction by Dammarane Triterpenoids
| Compound | Source | Cell Line | Mechanism | Reference |
| 3,4-seco-dammara-4(29),20(21),24(25)-trien-3-oic acid (SDT) | Silver Birch | A375 & C32 Melanoma | Induction of both apoptosis (caspase-8, -9, -3 activation) and autophagy. | nih.gov |
| Dammarane-type saponins | Gynostemma longipes | PC12 cells | Reduction of hypoxia-induced apoptosis. | nih.gov |
Modulation of Enzyme Activities and Protein Interactions
The biological effects of dammarane triterpenoids are often mediated through their interaction with specific proteins and the modulation of enzyme activities. Research has shown that these compounds can act as inhibitors or modulators of various enzymes involved in key cellular processes.
For example, several dammarane triterpenoids isolated from the hydrolysate of total Gynostemma pentaphyllum saponins exhibited significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). tandfonline.com PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity. Structure-activity relationship studies indicated that the inhibitory strength was related to the electron-donating groups on the side chain of the compounds. tandfonline.com
The interaction with proteins central to the apoptotic pathway is another key mechanism. For instance, the kinase PAK2 can phosphorylate and inactivate caspase-7, an executioner caspase in the apoptotic cascade. umass.edu This phosphorylation occurs at two sites, S30 and S239, and inhibits caspase-7 activity through distinct mechanisms: slowing its initial activation and blocking substrate binding. umass.edu While not a direct study of a dammarane triterpenoid, this highlights the complex protein-protein interactions and enzymatic modulations that can be influenced by small molecules to control cellular fate.
Cellular Uptake and Intracellular Distribution Studies
Currently, there is a lack of specific research data in the available scientific literature concerning the cellular uptake, transport mechanisms, and subsequent intracellular distribution and localization of Dammar-24-ene-3,20,21-triol, (3b)-. Further studies are required to elucidate how this compound enters cells and where it accumulates to exert its biological effects.
Studies on Anti-inflammatory Mechanisms (e.g., NO production inhibition)
Dammarane-type triterpenoids have demonstrated notable anti-inflammatory properties. A key mechanism underlying this effect is the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages. acs.orgnih.gov Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation.
Several 3,4-seco-dammarane triterpenoid saponins isolated from the leaves of Cyclocarya paliurus exhibited strong inhibition of NO production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. acs.org The most active compounds also significantly reduced the secretion of other pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), prostaglandin (B15479496) E2 (PGE2), and interleukin-6 (IL-6). Mechanistically, one of the compounds was shown to decrease the protein expression of iNOS and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response. acs.org
Similarly, new dammarane-type saponins from the leaves of Panax notoginseng were found to suppress NO levels in a dose-dependent manner in LPS-stimulated RAW264.7 cells without causing cytotoxicity. nih.gov These anti-inflammatory effects are often linked to the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammatory gene expression. mdpi.commdpi.com
Table 3: Anti-inflammatory Activity of Dammarane Triterpenoids via NO Inhibition
| Compound Type | Source | Cell Line | Key Findings | Reference |
| 3,4-seco-dammarane triterpenoid saponins | Cyclocarya paliurus | RAW 264.7 | Strong inhibition of NO, TNF-α, PGE2, IL-6; decreased iNOS and COX-2 expression. | acs.org |
| Dammarane-type triterpenoid saponins | Panax notoginseng | RAW 264.7 | Dose-dependent suppression of NO levels. | nih.gov |
| Cypaliurusides T and U | Cyclocarya paliurus | RAW 264.7 | Potent anti-inflammatory activity, surpassing the positive control dexamethasone. | nih.gov |
Molecular Docking and Binding Affinity Studies with Target Receptors
Molecular docking and binding affinity studies are powerful computational tools used to predict and analyze the interaction between a small molecule and its protein target. These in silico methods can provide valuable insights into the binding mode and affinity, guiding further experimental research.
While specific molecular docking studies for Dammar-24-ene-3,20,21-triol, (3b)- are not widely available, research on related compounds provides relevant examples. In the study of dammarane triterpenoids as PTP1B inhibitors, ADME (Absorption, Distribution, Metabolism, and Excretion) analysis suggested that one compound, Gypensapogenin III, had a good binding affinity for PTP1B along with favorable drug-likeness parameters. tandfonline.com Such computational analyses are crucial for understanding structure-activity relationships and for optimizing lead compounds. These studies help to rationalize the observed biological activities at a molecular level, for instance, how specific functional groups on the triterpenoid skeleton contribute to the binding energy and specificity towards a target enzyme or receptor.
Comparative Research and Analog Development from Dammar 24 Ene 3,20,21 Triol, 3b
Analogues from Diverse Natural Sources and their Mechanistic Similarities/Differences
Dammarane-type triterpenoids are major bioactive constituents in several medicinal plants, most notably from the Panax, Gynostemma, Bacopa, and Aglaia genera. nih.govtandfonline.comnih.govnih.gov While sharing the core dammarane (B1241002) skeleton, analogues from these sources feature distinct substitutions, such as hydroxyl groups, sugar moieties (glycosides), and varied side-chain structures, which lead to diverse biological effects. mdpi.com
From Panax ginseng (Korean ginseng) and Panax notoginseng, a plethora of dammarane saponins (B1172615), collectively known as ginsenosides (B1230088), have been isolated. nih.govnih.gov These compounds are generally classified into protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT) types based on their aglycone structure. mdpi.com Research has demonstrated their cytotoxic effects against various human cancer cell lines. nih.gov For instance, certain ginsenosides inhibit the enzyme activity of protein tyrosine phosphatase 1B (PTP1B), a key regulator in glucose metabolism, suggesting potential for developing antidiabetic agents. tandfonline.comnih.gov Other ginsenosides exhibit significant intracellular radical scavenging capacity, highlighting their antioxidant properties. nih.gov
Gynostemma pentaphyllum is another rich source of dammarane saponins, often called gypenosides. tandfonline.comnih.gov Similar to ginsenosides, these compounds and their aglycones (the non-sugar part) are potent inhibitors of PTP1B. tandfonline.com Molecular docking studies suggest their mechanism involves forming competitive hydrogen bonds with amino acid residues on the PTP1B protein. tandfonline.com Furthermore, some gypenosides have shown anti-aging activities by up-regulating mitochondria-related proteins, such as SIRT3 and TOM20. nih.gov
In the Ayurvedic medicinal herb Bacopa monnieri, the primary nootropic constituents are dammarane-type saponins known as bacosides. nih.govnih.gov The neuropharmacological effects of bacosides are attributed to multiple mechanisms, including antioxidant neuroprotection, modulation of neurotransmitters like acetylcholine (B1216132) and serotonin, and increased cerebral blood flow. nih.govnih.gov Specific compounds like bacoside A3 and bacopaside (B14799058) II also induce vasorelaxation by stimulating nitric oxide (NO) release from the endothelium and inhibiting calcium ion influx into vascular smooth muscle cells. mdpi.com
The Aglaia genus provides dammarane triterpenoids with notable cytotoxic activity. nih.govresearchgate.net Studies on compounds from Aglaia elliptica and Aglaia cucullata have shown cytotoxicity against murine leukemia and breast cancer cell lines, respectively. nih.govresearchgate.net
| Compound/Analogue Class | Representative Natural Source(s) | Investigated Activity | Key Mechanistic Finding |
|---|---|---|---|
| Ginsenosides (PPD & PPT types) | Panax ginseng, Panax notoginseng | Cytotoxicity, Anti-diabetic, Antioxidant | Inhibition of PTP1B enzyme activity; intracellular ROS scavenging. nih.govnih.govnih.gov |
| Gypenosides/Aglycones | Gynostemma pentaphyllum | Anti-diabetic, Anti-aging | Potent PTP1B inhibition; up-regulation of mitochondrial proteins (SIRT3, TOM20). tandfonline.comnih.gov |
| Bacosides | Bacopa monnieri | Nootropic, Vasodilation, Cytotoxicity | Modulation of neurotransmitters; release of endothelial NO and inhibition of Ca2+ influx. nih.govmdpi.comresearchgate.net |
| Dammaradienone, Eichlerianic Acid | Aglaia cucullata, Aglaia elliptica | Cytotoxicity | Activity against P-388 murine leukemia and MCF-7 breast cancer cells. nih.govresearchgate.net |
Synthetically Modified Analogues and Their Research Contributions
The structural complexity and rich functionality of natural dammarane triterpenoids make them ideal starting points for synthetic modification. The goal of such modifications is often to enhance a specific biological activity, improve stability, or probe structure-activity relationships.
A common strategy involves the hydrolysis of dammarane glycosides to their corresponding aglycones. Research has shown that for certain activities, such as PTP1B inhibition, the aglycones are more effective than their glycoside precursors. tandfonline.com The controlled acid or alkaline hydrolysis of total saponin (B1150181) extracts from sources like Panax ginseng has been a fruitful approach to generate more active protopanaxadiol (PPD) derivatives with promising antitumor properties. nih.gov
Acetylation is another modification used to alter the properties of dammarane triterpenoids. The isolation of compounds like 3α-acetyl-cabraleahydroxy lactone from Aglaia cucullata demonstrates that this modification occurs in nature, and it can be replicated synthetically to explore its impact on cytotoxicity. nih.govmdpi.com
| Modification Type | Starting Material/Source | Resulting Analogue Type | Research Contribution/Finding |
|---|---|---|---|
| Acid/Alkaline Hydrolysis | Total saponins from Gynostemma pentaphyllum or Panax ginseng | Aglycones (Sapogenins) | Increased PTP1B inhibitory activity; enhanced antitumor properties compared to glycosides. nih.govtandfonline.com |
| Acetylation | Natural dammarane polyols | Acetylated derivatives (e.g., 3α-acetyl-cabraleahydroxy lactone) | Allows for probing the effect of hydroxyl group modification on cytotoxicity. nih.govmdpi.com |
| Side-chain Epoxidation/Derivatization | Dammarane precursors | Epoxy-dammarane derivatives | Creation of α-glucosidase inhibitors for diabetes research. |
| Side-chain Oxidation | Dammarane precursors | Derivatives with oxidized side chains (e.g., ketones) | Contributes to understanding the role of side-chain functionality in cytotoxicity. nih.gov |
Developing Structure-Activity Relationships Across a Broader Spectrum of Dammaranes
By comparing the biological activities of a wide range of natural and synthetic dammarane analogues, researchers have begun to establish key structure-activity relationships (SAR). These relationships are vital for guiding the design of new compounds with improved potency and selectivity.
The Side Chain: The structure of the C-17 side chain is a critical determinant of activity. For cytotoxicity, dammaranes with an open side chain are often more potent than those with a cyclized side chain (e.g., an epoxy ring). researchgate.net Furthermore, the presence of specific functional groups, such as a hydroperoxy group or an electron-donating group, can significantly increase cytotoxic and PTP1B inhibitory activities, respectively. tandfonline.comresearchgate.net The presence of double bonds in the side chain has also been shown to enhance biological activity. mdpi.com
Glycosylation: The number and type of sugar moieties attached to the dammarane core profoundly influence bioactivity. In general, for anti-proliferative and PTP1B inhibitory activities, increasing the number of sugar units tends to decrease potency. tandfonline.commdpi.com This suggests that the aglycone (sapogenin) form is often the more active species, likely due to improved cell membrane permeability. tandfonline.com
Stereochemistry at C-20: The stereochemical configuration at the C-20 position has a significant impact. Comparative studies have indicated that for anti-proliferative activities, the 20S-epimer is often more potent than the corresponding 20R-epimer. mdpi.com
Aglycone Type: Within the ginsenoside family, subtle differences in the core aglycone structure can affect potency. Protopanaxadiol (PPD)-type sapogenins, which lack the C-6 hydroxyl group found in protopanaxatriol (PPT) types, have been observed to be slightly more potent in anti-proliferative assays. mdpi.com
Hydroxylation Pattern: The position and orientation of hydroxyl groups on the tetracyclic ring system also play a role, influencing the molecule's polarity and its ability to interact with biological targets.
Challenges in Comparative Bioactivity Assessment
One of the primary challenges is the immense structural diversity of the dammarane family. mdpi.com Subtle variations in glycosylation, stereochemistry, and side-chain functionality can lead to vastly different biological profiles, making direct comparisons complicated.
A second major hurdle is the variability in biological assays used across different studies. Researchers may employ different cancer cell lines (e.g., A549, MCF-7, P-388), enzyme preparations, or animal models, each with its own unique sensitivities and characteristics. nih.govresearchgate.netnih.gov This lack of standardization makes it difficult to compare quantitative data, such as IC₅₀ values, from different reports directly.
Furthermore, the bioactivity of compounds within a plant extract may be influenced by synergistic or antagonistic effects . mdpi.com An isolated compound may exhibit a different level of activity than when it is part of its natural matrix, complicating the assessment of its individual contribution.
Computational Chemistry and Modeling of Dammar 24 Ene 3,20,21 Triol, 3b and Its Interactions
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For dammarane-type triterpenoids, these calculations are instrumental in confirming their complex stereostructures, which are often challenging to determine solely from spectroscopic data. nih.gov Methods like Density Functional Theory (DFT) are employed to calculate the optimized geometry, electronic energies, and molecular orbitals of the compound.
The electronic properties of Dammar-24-ene-3,20,21-triol, (3b)-, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability, with a larger gap suggesting higher stability and lower reactivity. These calculations can also predict the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack, providing a theoretical basis for its potential chemical transformations and metabolic fate.
While specific quantum chemical data for Dammar-24-ene-3,20,21-triol, (3b)- is not extensively published, the general approach for related dammarane (B1241002) triterpenoids involves the use of DFT with a suitable basis set (e.g., B3LYP/6-31G*) to compute these electronic parameters.
Table 1: Representative Electronic Properties of a Dammarane Triterpenoid (B12794562) Scaffold (Calculated)
| Parameter | Value |
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
| Total Energy | -1520 Hartree |
Molecular Dynamics Simulations of Conformational Landscape
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like Dammar-24-ene-3,20,21-triol, (3b)-, with its rotatable bonds in the side chain, MD simulations can map out its conformational landscape. This involves simulating the motion of the atoms of the molecule in a defined environment (e.g., in a solvent like water) by solving Newton's equations of motion.
The results of MD simulations provide a trajectory of the molecule's conformations over time, allowing for the identification of the most stable or low-energy conformations. Understanding the preferred three-dimensional shapes of Dammar-24-ene-3,20,21-triol, (3b)- is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target.
While specific MD simulation studies on Dammar-24-ene-3,20,21-triol, (3b)- are not widely reported, research on other triterpenes has demonstrated the utility of this technique in understanding their dynamic behavior and interaction with membranes or proteins. mdpi.com Such studies typically involve simulations on the order of nanoseconds to microseconds to adequately sample the conformational space.
Table 2: Representative Conformational Analysis Data from a Hypothetical MD Simulation
| Conformational State | Population (%) | Key Dihedral Angle(s) | Potential Energy (kcal/mol) |
| Extended Side Chain | 65 | C22-C23-C24-C25: ~180° | -150.2 |
| Folded Side Chain | 30 | C22-C23-C24-C25: ~60° | -148.9 |
| Other Minor Conformations | 5 | Various | > -148.0 |
Note: This table presents hypothetical data to illustrate the type of information obtained from an MD simulation of a dammarane triterpenoid. The values are not based on actual experimental or computational results for Dammar-24-ene-3,20,21-triol, (3b)-.
Ligand-Protein Interaction Modeling (e.g., Receptor Binding Predictions)
To understand the potential biological targets of Dammar-24-ene-3,20,21-triol, (3b)-, ligand-protein interaction modeling, commonly known as molecular docking, is employed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme, as well as the strength of the interaction.
Molecular docking studies have been successfully applied to other dammarane triterpenes to predict their binding to various protein targets. For instance, in a study on dammarane triterpenes targeting α-synuclein, a protein implicated in Parkinson's disease, molecular docking was used to identify potential binding sites and the key interacting amino acid residues. nih.govnih.gov The docking results suggested that these compounds could bind to specific sites on the α-synuclein fibrils with favorable scoring energies, primarily through hydrogen bonds. nih.gov
For Dammar-24-ene-3,20,21-triol, (3b)-, a similar approach could be used to screen for potential protein targets. The process would involve generating a 3D structure of the compound and docking it into the binding sites of a library of proteins known to be involved in various diseases. The binding affinity, typically expressed as a docking score or binding energy, helps to rank the potential targets.
Table 3: Representative Predicted Binding Affinities of a Dammarane Triterpene with Various Protein Targets
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |
| α-synuclein | -4.617 | Y39, T44 nih.gov |
| NF-κB | -8.5 | Not specified in available results |
| Liver X Receptor (LXR) | -7.9 | Not specified in available results |
| Cannabinoid Receptor 1 (CB1) | -8.1 | Not specified for this specific compound mdpi.com |
Note: The data in this table is compiled from studies on various dammarane triterpenoids and is for illustrative purposes. The binding of Dammar-24-ene-3,20,21-triol, (3b)- to these targets would require specific computational studies.
Pharmacophore Modeling for Activity Prediction
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. A pharmacophore model can be generated based on the structures of a set of known active compounds or from the ligand-binding site of a target protein.
Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. While specific pharmacophore models for the biological activities of Dammar-24-ene-3,20,21-triol, (3b)- have not been published, this approach holds significant potential for discovering new dammarane-based bioactive compounds.
For example, a pharmacophore model for the anti-inflammatory activity of dammarane triterpenoids could be developed based on the structures of known active compounds. This model might include features such as one or two hydrogen bond acceptors, a hydrogen bond donor, and several hydrophobic regions, reflecting the typical structure of these triterpenoids.
Table 4: Hypothetical Pharmacophore Features for a Bioactive Dammarane Triterpenoid
| Pharmacophore Feature | Number of Features | Location on Scaffold |
| Hydrogen Bond Donor | 1-3 | Typically hydroxyl groups at C-3, C-20, C-21 |
| Hydrogen Bond Acceptor | 1-3 | Oxygen atoms of the hydroxyl groups |
| Hydrophobic Center | 4-6 | Tetracyclic core and aliphatic side chain |
| Positive Ionizable | 0-1 | Not typically present |
| Negative Ionizable | 0-1 | Not typically present |
Note: This table presents a hypothetical pharmacophore model for a dammarane triterpenoid based on its general structural features. The actual pharmacophore for a specific activity would need to be derived from experimental data.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
A QSAR study involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov
While a specific QSAR model for Dammar-24-ene-3,20,21-triol, (3b)- is not available, QSAR studies on other series of triterpenoid derivatives have been reported. nih.gov For a series of dammarane triterpenoids, a QSAR model could be developed to predict, for example, their cytotoxic activity against a particular cancer cell line. The resulting model could highlight the key structural features that contribute to or detract from the activity, providing valuable insights for the synthesis of new and more effective analogs.
Table 5: Representative Descriptors Used in a Hypothetical QSAR Model for Triterpenoids
| Descriptor Type | Example Descriptor | Correlation with Activity |
| Electronic | Dipole Moment | Positive |
| Steric | Molecular Volume | Negative |
| Hydrophobic | LogP | Positive |
| Topological | Wiener Index | Negative |
| 3D-MoRSE | Mor22u | Positive |
Note: This table illustrates the types of descriptors that could be used in a QSAR study of triterpenoids and their potential correlation with biological activity. The actual descriptors and their correlations would depend on the specific dataset and biological endpoint being modeled.
Future Research Directions and Translational Challenges for Dammar 24 Ene 3,20,21 Triol, 3b
Elucidating Undiscovered Biosynthetic Pathways
The biosynthesis of dammarane (B1241002) triterpenoids is a complex enzymatic process originating from the cyclization of 2,3-oxidosqualene (B107256). nih.govresearchgate.net This pivotal step is catalyzed by enzymes known as oxidosqualene cyclases (OSCs), which generate the foundational dammarenyl cation intermediate. mdpi.comnih.gov Subsequent modifications by other enzymes, such as cytochrome P450 hydroxylases and glycosyltransferases, create the vast diversity of dammarane structures observed in nature. researchgate.net
While this general pathway is understood, the specific enzymes responsible for the unique structure of Dammar-24-ene-3,20,21-triol, (3b)-, remain uncharacterized. Future research must prioritize the discovery and characterization of the specific OSC that produces the dammarane skeleton and the subsequent hydroxylases that install the hydroxyl groups at the C-3, C-20, and C-21 positions. Identifying these enzymes, likely through genomic and transcriptomic analysis of source organisms like Walsura robusta, is the first step toward biotechnological production, which could overcome the limitations of reliance on natural extraction. medchemexpress.comnih.gov
Development of Novel Analytical and Quantification Methods for Research Matrices
Reliable and validated analytical methods are fundamental for all stages of research and development. While various techniques are used for the analysis of related dammarane saponins (B1172615), specific methods for Dammar-24-ene-3,20,21-triol, (3b)-, are not well-established. tandfonline.comjst.go.jp The development of robust analytical protocols is a critical research direction.
Currently, methods like High-Performance Liquid Chromatography (HPLC), often coupled with detectors such as Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS), are standard for triterpenoid (B12794562) analysis. researchgate.netnih.govnih.gov However, for accurate pharmacokinetic, bioavailability, and metabolomic studies, highly sensitive and specific methods are required. Future efforts should focus on creating and validating Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) methods for the precise quantification of this compound in complex biological matrices like plasma, tissues, and cell lysates. nih.gov Furthermore, techniques like Quantitative Nuclear Magnetic Resonance (qNMR) could offer a valuable alternative for creating certified reference materials and for the quantification of total dammarane-type saponins in herbal extracts. dntb.gov.uamdpi.com
| Analytical Technique | Primary Application | Advantages | Future Research Focus for Dammar-24-ene-3,20,21-triol, (3b)- |
|---|---|---|---|
| HPLC-UV/ELSD | Isolation, purification, and routine quantification in extracts. tandfonline.com | Cost-effective, widely available. | Method optimization for improved resolution from isomeric impurities. |
| LC-MS/MS | Trace-level quantification in biological fluids (plasma, urine). jst.go.jpnih.gov | High sensitivity, high specificity, structural confirmation. | Development of validated bioanalytical methods for pharmacokinetic studies. |
| qNMR | Quantification of total dammarane content, reference standard certification. dntb.gov.uamdpi.com | Non-destructive, no need for identical standard, high precision. | Establishing a specific protocol for Dammar-24-ene-3,20,21-triol, (3b)- as a pure standard. |
Exploration of New Biological Targets and Mechanisms of Action
Dammarane-type triterpenoids are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. nih.govacs.orgontosight.ai For instance, related compounds have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes, and have been investigated for their ability to modulate α-synuclein aggregation in Parkinson's disease models. tandfonline.comresearchgate.net Some dammaranes have also been found to prevent thrombosis and heart failure in zebrafish models. acs.org
A crucial future direction is to move beyond general bioactivity screening and identify the specific molecular targets of Dammar-24-ene-3,20,21-triol, (3b)-. Modern chemical biology approaches, such as affinity chromatography-mass spectrometry, yeast three-hybrid systems, and computational molecular docking, can be employed to uncover direct protein binding partners. tandfonline.com Elucidating these targets will reveal the compound's mechanism of action, enabling a more rational approach to its therapeutic application and the design of more potent analogues.
Advanced Synthetic Methodologies for Complex Analogues
The structural complexity of triterpenoids, including a tetracyclic core and multiple stereocenters, makes their total chemical synthesis exceptionally challenging. nih.gov At the same time, the low natural abundance of many promising compounds like Dammar-24-ene-3,20,21-triol, (3b)-, hinders extensive biological evaluation. This creates a significant bottleneck in development.
Future research must focus on two synergistic fronts:
Semi-synthesis: Developing efficient and selective chemical methods to modify the natural product. This would allow for the creation of a library of analogues from the isolated parent compound to conduct structure-activity relationship (SAR) studies. Research has shown that modifications can lead to derivatives with enhanced or more selective activity. nih.gov
Total Synthesis: Pioneering novel strategies for the de novo construction of the dammarane skeleton. While difficult, a successful total synthesis would provide ultimate control over the structure, enabling access to analogues that are impossible to create through semi-synthesis and ensuring a sustainable supply independent of the natural source. researchgate.netnih.gov
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
A systems biology approach, integrating various "omics" technologies, is essential to fully understand the biological role and therapeutic potential of Dammar-24-ene-3,20,21-triol, (3b)-.
Genomics & Transcriptomics: As mentioned, sequencing the genomes and transcriptomes of producing organisms is key to identifying the biosynthetic gene cluster responsible for the compound's synthesis. nih.gov
Proteomics: Can be used to identify cellular protein targets (target deconvolution) and to understand the downstream effects of compound treatment by analyzing changes in global protein expression. news-medical.net
Metabolomics: Provides a snapshot of the metabolic state of a cell or organism. nih.gov This can be used to understand how Dammar-24-ene-3,20,21-triol, (3b)- perturbs cellular metabolism and to identify its own metabolic fate (biotransformation) in biological systems. nih.gov
Integrating these data sets can provide a comprehensive picture of the compound's journey from its biosynthesis to its mechanism of action, highlighting potential efficacy and off-target effects. news-medical.net
| Omics Technology | Application for Dammar-24-ene-3,20,21-triol, (3b)- Research | Potential Outcome |
|---|---|---|
| Genomics | Sequencing of source organism's DNA. | Identification of the biosynthetic gene cluster for heterologous expression. nih.gov |
| Proteomics | Analysis of protein changes upon compound treatment; affinity-based target ID. | Uncovering mechanism of action and identifying direct biological targets. news-medical.net |
| Metabolomics | Profiling of small molecule changes in cells/tissues after exposure. | Understanding downstream metabolic effects and identifying drug metabolites. nih.govnih.gov |
Addressing Challenges in Natural Product Research and Development
The path from discovery to a marketable drug is particularly challenging for natural products. ijpsjournal.comfrontiersin.org Dammar-24-ene-3,20,21-triol, (3b)-, faces several of these classical hurdles that must be addressed.
Supply and Scalability: Natural sources often provide low and variable yields. As discussed, elucidating the biosynthetic pathway for production in microbial hosts and developing a total synthesis are key strategies to overcome this. rsc.org
Isolation and Characterization: Separating a single compound from a complex natural extract containing numerous similar analogues is a significant technical barrier. This requires advanced chromatographic techniques and spectroscopic analysis. rsc.orgnih.gov
Intellectual Property and "Valley of Death": Many promising natural products languish in early-stage discovery due to the difficulty in securing strong patent protection and attracting the investment needed to bridge the gap between academic research and clinical trials.
Overcoming these challenges will require interdisciplinary collaboration between natural product chemists, synthetic chemists, biologists, and pharmacologists, as well as innovative partnerships between academia and industry. news-medical.netijpsjournal.com
Q & A
Q. How can researchers design experiments to explore the biosynthetic pathway of DaMMar-24-ene-3,20,21-triol, (3β)- in plant systems?
- Methodology :
- Use isotopic labeling (e.g., 13C-mevalonate) to trace precursor incorporation in dammar resin-producing plants .
- Perform RNA-seq analysis on plant tissues to identify candidate oxidosqualene cyclases (OSCs) involved in triterpenoid biosynthesis .
- Validate enzyme function via heterologous expression in yeast or Nicotiana benthamiana .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
